3-[4-(Propan-2-yl)piperazin-1-yl]aniline
Overview
Description
3-[4-(Propan-2-yl)piperazin-1-yl]aniline is an organic compound that is used as an intermediate in the pharmaceutical and dyestuff fields . It has a molecular weight of 219.33 .
Synthesis Analysis
This compound can be synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The IUPAC name of this compound is 3-(4-isopropyl-1-piperazinyl)phenylamine . Its InChI code is 1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 .Chemical Reactions Analysis
The compound is involved in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are potential antifungal agents . The reaction involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Scientific Research Applications
Synthesis and Biological Activity
The compound has been investigated for its potential in synthesizing derivatives with antihypertensive activity. For instance, derivatives prepared through condensation reactions showed activity in models of hypertension, indicating the structure-activity relationships valuable for developing antihypertensive agents (Clark et al., 1983).
In another study, derivatives incorporating the piperazine and aniline motifs demonstrated hypoxic-cytotoxic properties, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).
Chemical Synthesis and Material Science
A method for synthesizing tertiary aniline derivatives containing the piperazine motif via a one-pot process highlights the chemical utility of such compounds in creating biologically significant molecules (Min et al., 2018).
Research into semiconducting properties of piperazine-aniline copolymers explores the potential of these compounds in electronic and photovoltaic applications. Such copolymers exhibited significant conductivity, opening avenues for their use in semiconductor technologies (Ramachandran et al., 2006).
Antimicrobial Properties
- Studies on triazine derivatives containing aniline and piperazine scaffolds have shown noteworthy antimicrobial activities against a range of bacterial and fungal pathogens. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZISYKRUUHPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)piperazin-1-yl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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